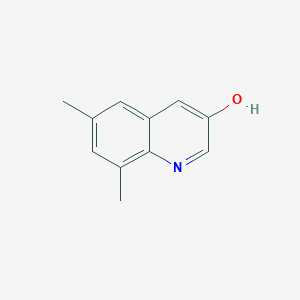

6,8-Dimethylquinolin-3-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C11H11NO |

|---|---|

Molecular Weight |

173.21 g/mol |

IUPAC Name |

6,8-dimethylquinolin-3-ol |

InChI |

InChI=1S/C11H11NO/c1-7-3-8(2)11-9(4-7)5-10(13)6-12-11/h3-6,13H,1-2H3 |

InChI Key |

FKBPODGOXASHGK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C2C(=C1)C=C(C=N2)O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 6,8-Dimethylquinolin-3-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide outlines a proposed synthetic pathway for 6,8-dimethylquinolin-3-ol, a substituted quinoline of interest for further research and development. The synthesis is designed as a two-stage process, commencing with the construction of the 6,8-dimethylquinoline core via a classical quinoline synthesis, followed by a regioselective hydroxylation at the C-3 position. This document provides a detailed theoretical framework, experimental protocols derived from analogous reactions, and a summary of expected quantitative data.

Synthetic Strategy Overview

The synthesis of this compound is proposed to proceed through the following two key stages:

-

Stage 1: Synthesis of 6,8-Dimethylquinoline. The foundational 6,8-dimethylquinoline scaffold will be synthesized using the Doebner-von Miller reaction, a reliable method for the preparation of quinolines. This reaction involves the condensation of an aniline, in this case, 2,4-dimethylaniline, with an α,β-unsaturated carbonyl compound generated in situ.

-

Stage 2: C-3 Hydroxylation of 6,8-Dimethylquinoline. The final step involves the regioselective introduction of a hydroxyl group at the C-3 position of the 6,8-dimethylquinoline core. This will be achieved through a meta-selective C-H hydroxylation, a modern synthetic technique that allows for the functionalization of positions not readily accessible through classical electrophilic substitution.

The overall synthetic pathway is depicted in the workflow diagram below.

Caption: Overall synthesis workflow for this compound.

Experimental Protocols

The following are detailed experimental protocols for each stage of the synthesis. These protocols are based on established literature procedures for similar transformations and may require optimization for the specific substrate.

Stage 1: Synthesis of 6,8-Dimethylquinoline via Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for quinoline synthesis. In this protocol, 2,4-dimethylaniline is reacted with crotonaldehyde, which can be generated in situ from glycerol or used directly.

Materials:

-

2,4-Dimethylaniline

-

Glycerol (or Crotonaldehyde)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Nitrobenzene (or another suitable oxidizing agent like arsenic acid)

-

Ferrous Sulfate (FeSO₄) (optional, to moderate the reaction)

-

Sodium Hydroxide (NaOH) solution

-

Dichloromethane (or other suitable organic solvent for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, cautiously add concentrated sulfuric acid to a cooled mixture of 2,4-dimethylaniline and nitrobenzene.

-

Addition of Glycerol: While stirring vigorously, slowly add glycerol from the dropping funnel. The addition should be controlled to maintain a manageable reaction temperature. If the reaction becomes too vigorous, external cooling with an ice bath may be necessary. The addition of a catalytic amount of ferrous sulfate can help to moderate the reaction.

-

Heating: After the addition is complete, heat the reaction mixture to a temperature of 140-160 °C for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Cautiously pour the mixture onto crushed ice.

-

Neutralization and Extraction: Neutralize the acidic solution with a concentrated sodium hydroxide solution until it is strongly alkaline. This will precipitate the crude product and any unreacted starting materials. The quinoline product can then be isolated by steam distillation or by extraction with an organic solvent such as dichloromethane.

-

Purification: Dry the organic extracts over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure. The crude 6,8-dimethylquinoline can be further purified by vacuum distillation or column chromatography.

Stage 2: meta-Selective C-H Hydroxylation of 6,8-Dimethylquinoline

This procedure is based on a recently developed method for the meta-hydroxylation of aza-arenes via dearomatized intermediates.[1]

Materials:

-

6,8-Dimethylquinoline

-

An appropriate dearomatizing agent (e.g., a diene or other reagent to form an oxazinoaza-arene intermediate)

-

An electrophilic peroxide (e.g., m-chloroperoxybenzoic acid - mCPBA)

-

An appropriate solvent (e.g., ethanol, trifluoroethanol - TFE)

-

Aqueous acid (e.g., HCl) for hydrolysis of the intermediate

Procedure:

-

Formation of the Dearomatized Intermediate: In a suitable solvent, react 6,8-dimethylquinoline with the chosen dearomatizing agent. The specific conditions (temperature, reaction time) will depend on the reagent used.

-

Hydroxylation: To the solution containing the dearomatized intermediate, add the electrophilic peroxide (e.g., mCPBA) portion-wise at a controlled temperature (e.g., 25 °C). The reaction should be monitored by TLC.

-

Hydrolysis and Product Isolation: Upon completion of the hydroxylation, the intermediate is hydrolyzed by treatment with aqueous acid (e.g., HCl). The reaction mixture is then neutralized and the product, this compound, is extracted with a suitable organic solvent.

-

Purification: The organic extracts are dried and the solvent is evaporated. The crude product is then purified by column chromatography to yield pure this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound. These values are estimates based on typical yields for analogous reactions reported in the literature and will require experimental verification.

| Parameter | Stage 1: 6,8-Dimethylquinoline Synthesis | Stage 2: C-3 Hydroxylation | Overall Yield |

| Theoretical Yield | To be calculated based on starting material quantities. | To be calculated based on the quantity of 6,8-dimethylquinoline. | To be calculated. |

| Expected Actual Yield | 50-70% | 40-60%[1] | 20-42% |

| Purity (post-purification) | >95% (by GC-MS or NMR) | >98% (by HPLC or NMR) | >98% |

| Key Analytical Data | ¹H NMR, ¹³C NMR, GC-MS | ¹H NMR, ¹³C NMR, LC-MS, IR | - |

Visualizations

The following diagrams illustrate the key chemical transformations in the proposed synthesis pathway.

Doebner-von Miller Reaction for 6,8-Dimethylquinoline

Caption: Doebner-von Miller reaction for the synthesis of 6,8-dimethylquinoline.

C-3 Hydroxylation of 6,8-Dimethylquinoline

Caption: C-3 Hydroxylation of 6,8-dimethylquinoline.

Conclusion

The proposed two-stage synthesis of this compound, utilizing a Doebner-von Miller reaction followed by a meta-selective C-H hydroxylation, presents a viable and modern approach to obtaining this target molecule. While the protocols provided are based on well-established methodologies, experimental optimization will be crucial to maximize yields and purity. This guide serves as a comprehensive starting point for researchers and scientists in the field of drug discovery and organic synthesis to produce this compound for further investigation.

References

An In-Depth Technical Guide to the Chemistry and Potential Applications of Dimethylquinolinols, with a Focus on the Hypothetical 6,8-Dimethylquinolin-3-ol

For the attention of: Researchers, Scientists, and Drug Development Professionals

Disclaimer: Extensive searches of chemical databases and the scientific literature have yielded no specific information regarding the chemical structure, CAS number, or experimental data for 6,8-Dimethylquinolin-3-ol. This suggests that this particular isomer is not a commonly synthesized or well-characterized compound. Consequently, this guide will provide a comprehensive overview of the general properties, synthesis, and biological activities of dimethyl-substituted quinolinols, framing the discussion around the theoretical attributes of the requested molecule.

Chemical Structure and Physicochemical Properties

While no specific data exists for this compound, we can infer its basic structure and properties. The molecule would consist of a quinoline core, which is a bicyclic aromatic heterocycle, with methyl groups at positions 6 and 8, and a hydroxyl group at position 3.

Hypothetical Structure of this compound:

Predicted Physicochemical Data:

Without experimental data, all quantitative values are predictive. Software-based predictions can offer estimations for properties such as molecular weight, pKa, and logP, which are crucial for drug development and design.

| Property | Predicted Value | Significance in Drug Development |

| Molecular Weight | ~187.23 g/mol | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |

| pKa (hydroxyl group) | ~8-10 | Affects the ionization state at physiological pH, influencing solubility and receptor binding. |

| logP | ~2-3 | Indicates the lipophilicity of the compound, which is critical for membrane permeability and bioavailability. |

Synthesis of Substituted Quinolines and Quinolinols

The synthesis of the quinoline ring is a well-established area of organic chemistry, with several named reactions providing versatile routes to a wide array of substituted derivatives. The choice of a specific synthetic pathway depends on the desired substitution pattern and the availability of starting materials.

Established Synthetic Protocols for the Quinoline Core

The following table summarizes some of the most common methods for quinoline synthesis, which could theoretically be adapted for the synthesis of this compound.

| Synthesis Method | General Description | Applicability for this compound |

| Combes Synthesis | This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone.[1][2][3][4][5] | Potentially applicable by using 2,4-dimethylaniline as the starting material. The subsequent introduction of the 3-hydroxyl group would require additional steps. |

| Doebner-von Miller Reaction | This reaction synthesizes quinolines from anilines and α,β-unsaturated carbonyl compounds.[6][7] | This method is versatile and could potentially be adapted using 2,4-dimethylaniline and an appropriate α,β-unsaturated carbonyl compound. |

| Conrad-Limpach-Knorr Synthesis | This method involves the reaction of anilines with β-ketoesters to form 4-hydroxyquinolines or 2-hydroxyquinolines (quinolones).[8][9][10][11] | While this synthesis typically yields 2- or 4-hydroxyquinolines, modifications could potentially lead to a 3-hydroxy derivative. |

Hypothetical Synthetic Workflow for a Substituted Quinolinol

The following diagram illustrates a generalized workflow for the synthesis of a substituted quinolinol, based on the principles of the Combes synthesis followed by subsequent functional group manipulation.

Caption: Generalized workflow for the synthesis of a substituted quinolinol.

Biological and Pharmacological Significance of the Quinoline Scaffold

The quinoline motif is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a broad spectrum of biological activities.[12][13][14]

Overview of Biological Activities

The diverse biological activities of quinoline derivatives make them attractive candidates for drug discovery programs. The table below highlights some of the key therapeutic areas where quinoline-based compounds have shown promise.

| Biological Activity | Description and Examples |

| Anticancer | Many quinoline derivatives exhibit cytotoxic activity against various cancer cell lines. They can act through mechanisms such as the inhibition of topoisomerase (e.g., Camptothecin) or by targeting signaling pathways like PI3K/AKT/mTOR. |

| Antimicrobial | The quinoline core is central to the activity of fluoroquinolone antibiotics (e.g., Ciprofloxacin). These compounds inhibit bacterial DNA gyrase and topoisomerase IV. |

| Antimalarial | Quinine, an alkaloid from the cinchona tree, and its synthetic analogs like Chloroquine and Mefloquine have been cornerstones of malaria treatment for centuries. |

| Anti-inflammatory | Certain quinoline derivatives have demonstrated anti-inflammatory properties, potentially through the inhibition of inflammatory mediators. |

| Antiviral | Some quinoline-based compounds have been investigated for their antiviral activity against a range of viruses. |

Signaling Pathways and Molecular Targets

The biological effects of quinoline derivatives are mediated through their interaction with various cellular signaling pathways and molecular targets. The following diagram provides a conceptual overview of the diverse biological roles of the quinoline nucleus.

Caption: Diverse biological roles of the quinoline nucleus.

Conclusion

While this compound remains a hypothetical compound with no available experimental data, the rich chemistry and diverse biological activities of the broader quinoline class suggest that it could be a molecule of interest for further investigation. The established synthetic methodologies for the quinoline core provide a solid foundation for its potential synthesis. Should this compound be synthesized and characterized, its biological profile could be explored, potentially revealing novel therapeutic applications in areas such as oncology, infectious diseases, and inflammation. This guide serves as a foundational resource for researchers interested in exploring the synthesis and potential utility of novel dimethyl-substituted quinolinols.

References

- 1. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]

- 2. synthesis of quinoline derivatives and its applications | PPTX [slideshare.net]

- 3. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. iipseries.org [iipseries.org]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 9. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 10. scribd.com [scribd.com]

- 11. synarchive.com [synarchive.com]

- 12. benthamscience.com [benthamscience.com]

- 13. researchgate.net [researchgate.net]

- 14. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03763J [pubs.rsc.org]

The Enduring Legacy of the Quinoline Scaffold: A Technical Guide to its Discovery, History, and Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quinoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a cornerstone in the edifice of medicinal chemistry and organic synthesis. Its discovery in the 19th century unlocked a vast chemical space that has yielded a remarkable array of compounds with profound impacts on human health and technology. From the first antimalarial drugs to modern antibiotics and anticancer agents, quinoline derivatives have consistently proven to be a privileged scaffold in the design of bioactive molecules. This technical guide provides an in-depth exploration of the discovery and history of quinoline derivatives, complete with quantitative data, detailed experimental methodologies for key syntheses, and visualizations of critical biological pathways.

The Dawn of Quinoline: Discovery and Structural Elucidation

The story of quinoline begins in the early 19th century with the burgeoning field of organic chemistry and the investigation of coal tar, a complex mixture of organic compounds. In 1834, the German chemist Friedlieb Ferdinand Runge first isolated a colorless, oily substance from coal tar, which he named "leukol"[1]. Independently, in 1842, French chemist Charles Gerhardt obtained a similar compound through the distillation of the alkaloid quinine with a strong base, naming it "quinoline"[1]. It was later recognized that these two substances were, in fact, the same compound.

The precise arrangement of atoms in the quinoline molecule remained a puzzle for several decades. The definitive structure was proposed in 1869 by the renowned German chemist August Kekulé, who correctly deduced the fusion of a benzene and a pyridine ring.[2] This structural elucidation was a pivotal moment, providing a rational basis for understanding the chemical properties of quinoline and paving the way for the systematic synthesis of its derivatives.

Foundational Syntheses of the Quinoline Core

The late 19th century witnessed a flurry of activity in the development of synthetic methods to construct the quinoline ring system, a testament to the growing importance of these compounds.[2] Several of these named reactions remain fundamental in organic synthesis today.

The Skraup Synthesis (1880)

Developed by the Czech chemist Zdenko Hans Skraup, this was one of the first and most direct methods for quinoline synthesis.[3] The reaction involves the heating of an aniline with glycerol, sulfuric acid, and an oxidizing agent, such as nitrobenzene.[2][3][4]

Experimental Protocol: Skraup Synthesis of Quinoline

Disclaimer: This is a generalized procedure and should be adapted and performed with appropriate safety precautions by trained chemists.

Reagents:

-

Aniline

-

Glycerol

-

Concentrated Sulfuric Acid

-

Nitrobenzene

-

Ferrous sulfate (optional, to moderate the reaction)

Procedure:

-

In a fume hood, carefully add concentrated sulfuric acid to a flask containing a mixture of aniline and glycerol. The addition should be slow and with cooling, as the reaction is highly exothermic.[4]

-

Add the oxidizing agent, nitrobenzene. Ferrous sulfate can be added at this stage to control the reaction's vigor.[3][4]

-

Heat the mixture under reflux. The reaction progress can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture and carefully pour it onto crushed ice.

-

Neutralize the acidic solution with a base, such as sodium hydroxide, until the quinoline separates as an oil.

-

Extract the quinoline with an organic solvent (e.g., diethyl ether or dichloromethane).

-

Wash the organic extract with water and then dry it over an anhydrous salt (e.g., sodium sulfate).

-

Remove the solvent by rotary evaporation.

-

Purify the crude quinoline by distillation.

The Friedländer Synthesis (1882)

Paul Friedländer developed a versatile method for synthesizing substituted quinolines by reacting a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive α-methylene group (e.g., a ketone or an ester).[5][6][7]

Experimental Protocol: Friedländer Synthesis of 2-Phenylquinoline

Disclaimer: This is a generalized procedure and should be adapted and performed with appropriate safety precautions by trained chemists.

Reagents:

-

2-Aminobenzophenone

-

Acetophenone

-

Potassium hydroxide (or another base)

-

Ethanol (or another suitable solvent)

Procedure:

-

Dissolve 2-aminobenzophenone and acetophenone in ethanol in a round-bottom flask.

-

Add a catalytic amount of potassium hydroxide to the mixture.

-

Heat the reaction mixture under reflux. Monitor the reaction's progress by thin-layer chromatography.

-

Upon completion, cool the reaction mixture to room temperature.

-

The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

-

Collect the solid product by filtration and wash it with cold ethanol.

-

Recrystallize the crude product from a suitable solvent to obtain pure 2-phenylquinoline.

The Combes Quinoline Synthesis (1888)

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone to form a Schiff base, which then undergoes cyclization to yield a substituted quinoline.[2]

The Doebner-von Miller Reaction (1881)

This reaction is a modification of the Skraup synthesis and utilizes α,β-unsaturated aldehydes or ketones in place of glycerol. It is a versatile method for preparing a wide range of substituted quinolines.[2]

The Gould-Jacobs Reaction (1939)

This method is particularly useful for the synthesis of 4-hydroxyquinolines. It involves the reaction of an aniline with an ethoxymethylenemalonate ester, followed by thermal cyclization and subsequent hydrolysis and decarboxylation.[8][9]

Experimental Protocol: Gould-Jacobs Reaction for 4-Hydroxyquinoline

Disclaimer: This is a generalized procedure and should be adapted and performed with appropriate safety precautions by trained chemists.

Reagents:

-

Aniline

-

Diethyl ethoxymethylenemalonate

-

Diphenyl ether (or another high-boiling solvent)

-

Sodium hydroxide

-

Hydrochloric acid

Procedure:

-

Heat a mixture of aniline and diethyl ethoxymethylenemalonate. An intermediate, diethyl anilinomethylenemalonate, is formed.

-

Add the intermediate to a high-boiling solvent like diphenyl ether and heat to a high temperature (around 250 °C) to effect cyclization to ethyl 4-hydroxyquinoline-3-carboxylate.[10]

-

Cool the reaction mixture and collect the precipitated product.

-

Hydrolyze the ester by heating with an aqueous solution of sodium hydroxide.

-

Acidify the cooled solution with hydrochloric acid to precipitate the 4-hydroxyquinoline-3-carboxylic acid.

-

Collect the acid by filtration and heat it to a high temperature to induce decarboxylation, yielding 4-hydroxyquinoline.[8]

Quantitative Data on Quinoline Derivatives

The utility of quinoline derivatives is underscored by their potent biological activities, which can be quantified and compared.

Antimalarial Activity

Quinolines have a long and storied history in the fight against malaria. The following table summarizes the in vitro activity of key quinoline-based antimalarial drugs against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum.

| Drug | IC50 (nM) against P. falciparum (3D7 strain) |

| Quinine | 10 - 100 |

| Chloroquine | 5 - 20 |

| Mefloquine | 10 - 30 |

| Amodiaquine | 5 - 25 |

Note: IC50 values can vary depending on the specific assay conditions and parasite strain.

Antibacterial Activity

The development of fluoroquinolones, a class of quinoline derivatives, revolutionized the treatment of bacterial infections. The table below presents the Minimum Inhibitory Concentration (MIC) values for common fluoroquinolones against representative Gram-positive and Gram-negative bacteria.

| Drug | MIC (µg/mL) against E. coli (ATCC 25922) | MIC (µg/mL) against S. aureus (ATCC 29213) |

| Ciprofloxacin | 0.004 - 0.015 | 0.12 - 0.5 |

| Levofloxacin | 0.015 - 0.06 | 0.25 - 1 |

| Moxifloxacin | 0.015 - 0.06 | 0.03 - 0.12 |

Note: MIC values can vary depending on the specific bacterial strain and testing methodology.[11][12][13][14]

Key Signaling Pathways and Mechanisms of Action

The diverse biological activities of quinoline derivatives stem from their ability to interact with and modulate various cellular pathways.

Antimalarial Mechanism of Action: Inhibition of Heme Detoxification

The malaria parasite, Plasmodium falciparum, digests hemoglobin in the host's red blood cells, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into hemozoin. Chloroquine and other 4-aminoquinolines accumulate in the parasite's acidic food vacuole and interfere with this polymerization process, leading to a buildup of toxic heme and parasite death.[15][16][17][18]

Caption: Chloroquine's mechanism of action in the malaria parasite.

Antibacterial Mechanism of Action: Inhibition of DNA Gyrase and Topoisomerase IV

Fluoroquinolone antibiotics target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are essential for DNA replication, transcription, and repair. By inhibiting these enzymes, fluoroquinolones prevent the bacterial cell from dividing and ultimately lead to cell death.[19][20][21][22][23]

Caption: Fluoroquinolone inhibition of bacterial DNA replication.

Artemisinin Mechanism of Action: Heme-Activated Free Radical Generation

While not a quinoline itself, the artemisinin class of antimalarials is often used in combination with quinoline derivatives. Its mechanism is believed to involve the activation of its endoperoxide bridge by heme-iron within the parasite, leading to the generation of highly reactive free radicals. These radicals then damage parasite proteins and other macromolecules, causing cell death.[24][25][26][27][28]

Caption: Artemisinin's free radical-mediated killing of the malaria parasite.

Conclusion

From its humble origins in coal tar to its current status as a privileged scaffold in drug discovery, the journey of quinoline is a testament to the power of organic chemistry to address critical challenges in human health. The foundational synthetic methods developed over a century ago continue to be refined and utilized, while our understanding of the intricate mechanisms by which quinoline derivatives exert their biological effects deepens. For researchers, scientists, and drug development professionals, the quinoline core remains a fertile ground for innovation, promising the development of new and improved therapeutics for a wide range of diseases. This guide serves as a comprehensive resource to appreciate the rich history and ongoing significance of this remarkable class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. iipseries.org [iipseries.org]

- 3. Skraup reaction - Wikipedia [en.wikipedia.org]

- 4. uop.edu.pk [uop.edu.pk]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. organicreactions.org [organicreactions.org]

- 8. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. ablelab.eu [ablelab.eu]

- 11. researchgate.net [researchgate.net]

- 12. Comparative Activity of Ciprofloxacin, Levofloxacin and Moxifloxacin against Klebsiella pneumoniae, Pseudomonas aeruginosa and Stenotrophomonas maltophilia Assessed by Minimum Inhibitory Concentrations and Time-Kill Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Relationships among Ciprofloxacin, Gatifloxacin, Levofloxacin, and Norfloxacin MICs for Fluoroquinolone-Resistant Escherichia coli Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. e-journal.unair.ac.id [e-journal.unair.ac.id]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. In Vitro Antiplasmodial, Heme Polymerization, and Cytotoxicity of Hydroxyxanthone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 18. bohrium.com [bohrium.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. Topoisomerase Inhibitors: Fluoroquinolone Mechanisms of Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 22. DNA Gyrase Inhibitors -Quinolones,Fluoroquinolones | PPTX [slideshare.net]

- 23. youtube.com [youtube.com]

- 24. researchgate.net [researchgate.net]

- 25. Biological Actions of Artemisinin: Insights from Medicinal Chemistry Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Antimalarial Mechanisms and Resistance Status of Artemisinin and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. mdpi.com [mdpi.com]

Theoretical Framework for the Analysis of 6,8-Dimethylquinolin-3-ol: A Methodological Whitepaper

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: Direct theoretical studies on 6,8-Dimethylquinolin-3-ol are not extensively available in the current body of scientific literature. This document, therefore, serves as a comprehensive methodological guide, outlining a robust framework for the theoretical and computational investigation of this molecule. The protocols and data presentation formats detailed herein are based on established best practices in computational chemistry and drug discovery, drawing parallels from studies on analogous quinoline derivatives.

Proposed Computational Workflow

A systematic computational analysis of this compound would be initiated with geometry optimization, followed by a series of quantum chemical calculations to elucidate its electronic structure, reactivity, and potential biological interactions. This workflow is designed to provide a foundational understanding of the molecule's properties.

Caption: Proposed computational workflow for this compound.

Hypothetical Data Presentation

To facilitate comparative analysis, all quantitative data derived from computational studies should be systematically tabulated. The following tables exemplify the structured presentation of such data.

Table 1: Calculated Electronic Properties

| Property | Value (a.u.) | Value (eV) |

| Energy of HOMO | TBD | TBD |

| Energy of LUMO | TBD | TBD |

| HOMO-LUMO Energy Gap (ΔEH-L) | TBD | TBD |

| Ionization Potential (I) | TBD | TBD |

| Electron Affinity (A) | TBD | TBD |

| Electronegativity (χ) | TBD | TBD |

| Chemical Hardness (η) | TBD | TBD |

| Chemical Softness (S) | TBD | TBD |

| Global Electrophilicity Index (ω) | TBD | TBD |

Table 2: Predicted Spectroscopic Data

| Spectrum | Key Vibrational Frequencies (cm⁻¹) / Chemical Shifts (ppm) |

| FT-IR | TBD |

| FT-Raman | TBD |

| ¹H-NMR | TBD |

| ¹³C-NMR | TBD |

Methodological Protocols

Detailed protocols are crucial for the reproducibility of theoretical studies. The following outlines the proposed computational methodologies.

Density Functional Theory (DFT) Calculations

-

Software: Gaussian 16, ORCA, or similar quantum chemistry software package.

-

Initial Geometry: The 3D structure of this compound will be constructed using GaussView 6 or a comparable molecular editor.

-

Methodology: The geometry will be optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.

-

Basis Set: The 6-311++G(d,p) basis set will be employed to provide a good balance between accuracy and computational cost for both geometry optimization and subsequent electronic property calculations.

-

Solvation Model: To simulate a physiological environment, the polarizable continuum model (PCM) using the integral equation formalism variant (IEFPCM) with water as the solvent can be applied.

-

Frequency Analysis: Vibrational frequency calculations will be performed at the same level of theory to confirm that the optimized structure corresponds to a local minimum on the potential energy surface (i.e., no imaginary frequencies).

-

Property Calculation: From the optimized geometry, key electronic properties such as the highest occupied molecular orbital (HOMO), lowest unoccupied molecular orbital (LUMO), and the electrostatic potential (ESP) map will be calculated. Reactivity descriptors will be derived from the HOMO and LUMO energies.[1]

Molecular Docking

-

Software: AutoDock Vina, Schrödinger Maestro, or similar molecular docking software.

-

Ligand Preparation: The optimized 3D structure of this compound will be prepared by adding polar hydrogens and assigning Gasteiger charges.

-

Target Selection: Based on the activities of structurally similar quinoline compounds, potential protein targets will be identified from the Protein Data Bank (PDB). For instance, given the antibacterial potential of some quinolones, bacterial enzymes like DNA gyrase could be selected.[2][3]

-

Grid Generation: A docking grid will be defined around the active site of the target protein.

-

Docking Execution: The docking simulation will be performed to predict the binding affinity and pose of this compound within the active site of the target protein.

-

Analysis: The resulting poses and their corresponding binding energies will be analyzed to identify the most favorable interactions.

Potential Signaling Pathway Investigation

Should preliminary in-vitro studies suggest biological activity for this compound, a subsequent investigation into its mechanism of action would be warranted. For example, if the compound were to exhibit anti-inflammatory properties, its effect on a pathway such as the NF-κB signaling cascade could be explored.

Caption: Hypothetical NF-κB signaling pathway for investigation.

Conclusion

While direct experimental and theoretical data for this compound are pending, this whitepaper provides a comprehensive and actionable framework for its in-silico investigation. The proposed workflow, data structuring, and detailed protocols offer a clear path for researchers to elucidate the molecule's electronic, spectroscopic, and potential pharmacological properties. The successful execution of these theoretical studies will be pivotal in guiding future experimental work and unlocking the potential of this novel quinoline derivative.

References

Navigating the Acquisition of 6,8-Dimethylquinolin-3-ol: A Technical Guide for Researchers

A comprehensive guide for researchers, scientists, and drug development professionals on the procurement and hypothetical synthesis of the novel compound 6,8-Dimethylquinolin-3-ol. This document provides insights into custom synthesis services, a plausible synthetic route, and comparative data on structurally related analogs.

Introduction: this compound is a quinoline derivative of interest for which direct commercial suppliers have not been identified. This guide serves as a practical resource for researchers seeking to obtain this compound. The primary route for acquiring this compound is through custom chemical synthesis. This document outlines the necessary steps to engage with a custom synthesis provider, presents a scientifically grounded, hypothetical synthesis protocol, and provides valuable data on commercially available, structurally analogous compounds to inform research and development efforts.

Section 1: Procuring this compound via Custom Synthesis

Table 1: Selected Custom Chemical Synthesis Providers

| Company Name | Services Offered | Key Features |

| Enamine | Custom synthesis of a wide variety of organic compounds from milligram to kilogram scale. | Expertise in multistep organic synthesis, asymmetric synthesis, and the synthesis of organoelemental compounds. |

| Life Chemicals | Comprehensive custom synthesis for drug discovery, medicinal chemistry, and materials science. | Over 30 years of experience, offering both fixed-price and Full-Time Equivalent (FTE) models. |

| Charles River Laboratories | Integrated and fee-for-service synthetic chemistry, from small-scale hit identification to kilogram-scale API synthesis. | Chemists with extensive industry experience in pharmaceutical and biotech sectors. |

| BOC Sciences | Custom chemical synthesis and manufacturing for various industries, including biotechnology and pharmaceuticals. | Offers services from milligram to kilogram scale and provides detailed analytical data. |

| OTAVAchemicals | Custom synthesis of organic molecules for biotech and pharmaceutical applications, including fluorescent dyes. | Over 20 years of experience with research facilities in North America and Europe. |

When approaching a custom synthesis provider, researchers should be prepared to provide the chemical structure, desired quantity, and required purity of this compound. A proposed synthetic route, such as the one detailed in Section 2, can facilitate the initial discussion and quoting process.

Section 2: Hypothetical Synthesis of this compound

A plausible and well-established method for the synthesis of substituted quinolinols is the Combes quinoline synthesis . This reaction involves the acid-catalyzed condensation of an aniline with a β-diketone. For the synthesis of this compound, the starting materials would be 2,4-dimethylaniline and a suitable β-ketoester, such as diethyl malonate.

Proposed Synthetic Pathway

The proposed synthesis involves a two-step process: the initial condensation of 2,4-dimethylaniline with diethyl malonate to form an enamine intermediate, followed by an acid-catalyzed intramolecular cyclization to yield the target this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of the Enamine Intermediate

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2,4-dimethylaniline (1 equivalent) and diethyl malonate (1.1 equivalents).

-

Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Heat the reaction mixture to a temperature of 120-140°C and maintain for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

The crude enamine intermediate can be purified by vacuum distillation or used directly in the next step.

Step 2: Cyclization to this compound

-

To the crude enamine intermediate, slowly add a larger quantity of concentrated sulfuric acid or polyphosphoric acid (PPA) with cooling in an ice bath.

-

After the addition is complete, heat the mixture to 180-200°C for 1-2 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the cooled reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate or sodium hydroxide.

-

The precipitated solid product, this compound, can be collected by filtration.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetone) or by column chromatography on silica gel.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point determination to confirm its identity and purity.

Section 3: Physicochemical Data of Structurally Related Analogs

To provide a frame of reference for researchers, the following tables summarize the physicochemical properties of commercially available dimethyl- and hydroxy-quinoline derivatives that are structurally related to this compound.

Table 2: Properties of Commercially Available Dimethyl-Substituted Quinolinols

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier Example |

| 6,8-Dimethyl-2(1H)-quinolinone | 54904-39-1 | C₁₁H₁₁NO | 173.21 | - | ECHEMI[1] |

| 6,8-Dimethyl-4-hydroxyquinoline | 203626-58-8 | C₁₁H₁₁NO | 173.21 | ≥95% | CymitQuimica[2] |

| 5,7-Dimethyl-8-quinolinol | 37873-29-3 | C₁₁H₁₁NO | 173.21 | ≥98.0% (GC) | Sigma-Aldrich[3] |

Table 3: Properties of Other Commercially Available Hydroxyquinolines

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier Example |

| 8-Hydroxyquinoline | 148-24-3 | C₉H₇NO | 145.16 | - | MedChemExpress[4] |

| 2-Hydroxyquinoline | 59-31-4 | C₉H₇NO | 145.16 | - | DrugBank Online[5] |

| 5,7-Dinitroquinolin-8-ol | 1084-32-8 | C₉H₅N₃O₅ | 235.15 | ≥98% | ChemScene[6] |

| 5,7-Dichloro-2-[(dimethylamino)methyl]-8-quinolinol | 747408-78-2 | C₁₂H₁₂Cl₂N₂O | - | - | CAS Common Chemistry[7] |

Section 4: General Workflow for Novel Compound Evaluation

The acquisition of a novel compound like this compound is the first step in a broader research and development pipeline. The following diagram illustrates a typical workflow for the evaluation of a new chemical entity.

References

- 1. 6,8-Dimethyl-2(1H)-quinolinone | 54904-39-1, 6,8-Dimethyl-2(1H)-quinolinone Formula - ECHEMI [echemi.com]

- 2. cymitquimica.com [cymitquimica.com]

- 3. 5,7-Dimethyl-8-quinolinol = 98.0 GC 37873-29-3 [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. chemscene.com [chemscene.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

A Technical Guide to the Purity Standards of 6,8-Dimethylquinolin-3-ol for Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,8-Dimethylquinolin-3-ol is a substituted quinoline derivative. The quinoline ring system is a prominent scaffold in medicinal chemistry, with numerous derivatives showing a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] Given its structural similarity to other biologically active quinolinols, this compound is a compound of interest for research and drug development. Ensuring the purity of this compound is critical for obtaining reliable and reproducible results in preclinical studies and for guaranteeing safety and efficacy in potential therapeutic applications.

This technical guide provides a comprehensive overview of the proposed purity standards for this compound, including analytical methodologies for purity determination, potential impurities, and recommended acceptance criteria for research-grade and preclinical-grade material.

Analytical Methodologies for Purity Determination

A combination of chromatographic and spectroscopic techniques is recommended for the comprehensive purity assessment of this compound.[5][]

1.1. Chromatographic Methods

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of this compound and quantifying impurities. Gas Chromatography (GC) may be used for the analysis of volatile impurities.

1.2. Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation and the detection of structural isomers and other impurities.[7][8] Mass Spectrometry (MS) is used to confirm the molecular weight and identify impurities.[8]

1.3. Other Techniques

Other analytical techniques such as elemental analysis and infrared (IR) spectroscopy can provide additional information to confirm the identity and purity of the compound.[9][10]

Potential Impurities

Impurities in this compound can originate from the synthetic route and subsequent degradation. Common synthesis methods for quinolines include the Skraup, Doebner-von Miller, and Combes syntheses.[11][12][13][14][15] Based on these, potential impurities may include:

-

Starting materials: Unreacted precursors from the synthesis.

-

Intermediates: Reaction intermediates that were not fully converted to the final product.

-

By-products: Resulting from side reactions during the synthesis.

-

Isomers: Positional isomers of the dimethylquinolinol.

-

Residual solvents: Solvents used in the synthesis and purification steps.

-

Degradation products: Formed during storage or handling.

Proposed Purity Specifications

The following tables outline the proposed purity specifications for research-grade and preclinical-grade this compound.

Table 1: Proposed Purity Specifications for this compound

| Parameter | Research Grade | Preclinical Grade |

| Appearance | White to off-white solid | White to off-white solid |

| Identity (by ¹H NMR and MS) | Conforms to structure | Conforms to structure |

| Purity (by HPLC) | ≥ 95.0% | ≥ 98.0% |

| Individual Impurity (by HPLC) | ≤ 0.5% | ≤ 0.2% |

| Total Impurities (by HPLC) | ≤ 2.0% | ≤ 1.0% |

| Residual Solvents | Report | ≤ 0.5% |

| Water Content (by Karl Fischer) | Report | ≤ 0.5% |

Experimental Protocols

4.1. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at an appropriate wavelength (determined by UV-Vis scan).

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

4.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) or deuterated chloroform (CDCl₃).

-

Instrument: 400 MHz or higher NMR spectrometer.

-

Experiments: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments for full structural elucidation.[7][8]

4.3. Mass Spectrometry (MS)

-

Ionization Source: Electrospray Ionization (ESI).

-

Analyzer: Time-of-Flight (TOF) or Quadrupole.

-

Mode: Positive or negative ion mode, depending on the compound's properties.

Visualizations

Diagram 1: General Experimental Workflow for Purity Determination

References

- 1. Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives : Oriental Journal of Chemistry [orientjchem.org]

- 4. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]

- 5. ijmr.net.in [ijmr.net.in]

- 7. Substituent effects of the N,N-dimethyl- sulfamoyl group on the 1H and 13C NMR spectra of positional isomers of quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. CONTRIBUTION OF NMR SPECTROSCOPY, MASS SPECTROMETRY AND X-RAY DIFFRACTOMETRY TECHNIQUES TO THE CHARACTERIZATION OF 2-CHLORO-8-METHYL-3-FORMYLQUINOLINE | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]

- 9. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]

- 10. mdpi.com [mdpi.com]

- 11. youtube.com [youtube.com]

- 12. m.youtube.com [m.youtube.com]

- 13. youtube.com [youtube.com]

- 14. m.youtube.com [m.youtube.com]

- 15. youtube.com [youtube.com]

Methodological & Application

Application Notes and Protocols for the Quantification of 6,8-Dimethylquinolin-3-ol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of 6,8-Dimethylquinolin-3-ol in various matrices. Two distinct analytical methods are presented: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine analysis and quality control, and a more sensitive and selective Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method for bioanalytical applications.

Method 1: Quantification of this compound by High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is designed for the quantification of this compound in bulk drug substances or pharmaceutical formulations.

Principle

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) to separate this compound from potential impurities. The analyte is then detected and quantified by a UV detector at a wavelength of maximum absorbance.

Instrumentation and Materials

-

HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a diode array or variable wavelength UV detector.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Reagents and Solvents:

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade or purified)

-

Formic acid (analytical grade)

-

This compound reference standard

-

Experimental Protocol

3.1. Preparation of Mobile Phase

-

Mobile Phase A: 0.1% Formic acid in Water

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile

3.2. Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3.3. Sample Preparation

-

Bulk Drug Substance: Accurately weigh and dissolve the substance in methanol to obtain a theoretical concentration within the calibration range.

-

Pharmaceutical Formulation (e.g., Tablets): Grind a representative number of tablets to a fine powder. Accurately weigh a portion of the powder equivalent to a single dose and extract the active ingredient with a known volume of methanol. Filter the extract through a 0.45 µm syringe filter before injection.

3.4. Chromatographic Conditions

| Parameter | Condition |

| Column | C18 (4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient elution with Mobile Phase A and Mobile Phase B |

| Gradient Program | 0-1 min: 10% B; 1-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection Wavelength | 245 nm and 330 nm (based on typical quinolinol absorbance) |

Data Presentation: Quantitative Summary (Hypothetical Data)

| Parameter | Result |

| Linearity (r²) | > 0.999 |

| Range | 1 - 100 µg/mL |

| Limit of Detection (LOD) | 0.2 µg/mL |

| Limit of Quantification (LOQ) | 0.7 µg/mL |

| Accuracy (% Recovery) | 98.5% - 101.2% |

| Precision (% RSD) | < 2.0% |

Workflow Diagram

Method 2: Quantification of this compound in Biological Matrices by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This highly sensitive and selective method is suitable for the quantification of this compound in biological matrices such as plasma, which is essential for pharmacokinetic and toxicokinetic studies in drug development.

Principle

The method involves the extraction of this compound and an internal standard (IS) from a biological matrix, followed by chromatographic separation using HPLC. The analyte and IS are then detected and quantified by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

Instrumentation and Materials

-

LC-MS/MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

-

Reagents and Solvents:

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Water (LC-MS grade)

-

Formic acid (LC-MS grade)

-

This compound reference standard

-

Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended (e.g., this compound-d3). If unavailable, a structurally related quinoline derivative can be used.

-

Experimental Protocol

3.1. Preparation of Standard and QC Solutions

-

Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the IS in methanol.

-

Working Standard Solutions: Prepare calibration standards by spiking blank plasma with the this compound working solutions to achieve a concentration range of 0.1 ng/mL to 100 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank plasma at low, medium, and high concentrations (e.g., 0.3, 30, and 80 ng/mL).

3.2. Sample Preparation (Protein Precipitation)

-

To 100 µL of plasma sample (unknown, calibration standard, or QC), add 10 µL of the IS working solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

Inject into the LC-MS/MS system.

3.3. LC-MS/MS Conditions

| Parameter | Condition |

| Column | C18 (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient Program | 0-0.5 min: 5% B; 0.5-3.0 min: 5-95% B; 3.0-4.0 min: 95% B; 4.0-4.1 min: 95-5% B; 4.1-5.0 min: 5% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions (Hypothetical) | This compound: 174.1 > 131.1; IS: 177.1 > 134.1 |

Data Presentation: Quantitative Summary (Hypothetical Data)

| Parameter | Result |

| Linearity (r²) | > 0.995 |

| Range | 0.1 - 100 ng/mL |

| Limit of Detection (LOD) | 0.03 ng/mL |

| Limit of Quantification (LOQ) | 0.1 ng/mL |

| Accuracy (% Recovery) | 95.0% - 105.0% |

| Precision (% RSD) | < 15% |

| Matrix Effect | Minimal and compensated by IS |

Workflow Diagram

Application Notes and Protocols for 6,8-Dimethylquinolin-3-ol in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct applications and experimental protocols for 6,8-Dimethylquinolin-3-ol are not extensively documented in publicly available scientific literature. The following application notes and protocols are based on established principles of quinoline chemistry and provide a scientifically grounded framework for its potential uses in organic synthesis. These are intended as illustrative examples and starting points for research and development.

Introduction

This compound is a substituted quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif found in a wide array of natural products, pharmaceuticals, and functional materials. The presence of a hydroxyl group at the 3-position and two methyl groups on the benzene ring at positions 6 and 8 makes this compound an attractive, albeit underexplored, building block for the synthesis of novel compounds with potential biological activity. The methyl groups can enhance solubility in organic solvents and introduce steric and electronic modifications, while the hydroxyl group serves as a versatile handle for further chemical transformations.

Potential Synthetic Applications

The primary utility of this compound in organic synthesis is as a scaffold for the creation of more complex molecules. Its key reactive site is the hydroxyl group at the 3-position, which can undergo a variety of transformations.

-

O-Alkylation and O-Arylation: The hydroxyl group can be readily converted into ethers, providing access to a range of derivatives with potentially altered biological activities and physicochemical properties.

-

Esterification: Reaction with carboxylic acids or their derivatives can yield esters, which can be useful as prodrugs or as intermediates for further functionalization.

-

Conversion to a Leaving Group: The hydroxyl group can be transformed into a better leaving group, such as a tosylate or triflate. This activates the 3-position for nucleophilic substitution reactions, allowing for the introduction of various functional groups, including amines, thiols, and halides.

-

Electrophilic Aromatic Substitution: The electron-donating nature of the hydroxyl and methyl groups can activate the quinoline ring towards electrophilic substitution, although the directing effects would need to be determined experimentally.

Hypothetical Synthesis of this compound

A plausible synthetic route to this compound is via a variation of the Conrad-Limpach or Friedländer synthesis. A potential pathway starting from the commercially available 2,4-dimethylaniline is outlined below.

Experimental Protocols (Illustrative Examples)

The following protocols are generalized procedures for the potential application of this compound as a synthetic intermediate.

Protocol 1: O-Alkylation of this compound (Williamson Ether Synthesis)

This protocol describes a general method for the synthesis of 3-alkoxy-6,8-dimethylquinolines.

Workflow Diagram:

Synthesis of 6,8-Dimethylquinolin-3-ol: A Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the synthesis of 6,8-dimethylquinolin-3-ol, a quinoline derivative of interest in medicinal chemistry and drug development. Due to the absence of a direct, published method for this specific compound, the following protocol is a well-established synthetic strategy adapted from the general principles of the Combes quinoline synthesis. This approach involves the condensation of an aniline with a β-diketone followed by acid-catalyzed cyclization.[1][2][3]

Chemical Properties and Data

A summary of the key chemical properties for the starting materials and the final product is provided below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| 3,5-Dimethylaniline | C₈H₁₁N | 121.18 | Liquid |

| Diethyl malonate | C₇H₁₂O₄ | 160.17 | Liquid |

| This compound | C₁₁H₁₁NO | 173.21 | Solid (Predicted) |

Experimental Protocol: A Proposed Synthetic Route via Combes Synthesis

The proposed synthesis of this compound is a multi-step process beginning with the reaction of 3,5-dimethylaniline with diethyl malonate to form an enamine intermediate. This is followed by a high-temperature cyclization and subsequent hydrolysis and decarboxylation to yield the target compound. This method is a variation of the Conrad-Limpach-Knorr synthesis, which is closely related to the Combes synthesis.

Step 1: Synthesis of Diethyl ((3,5-dimethylphenyl)amino)methylenemalonate

-

In a round-bottom flask equipped with a reflux condenser, combine 3,5-dimethylaniline (1.0 eq) and diethyl malonate (1.1 eq).

-

Heat the mixture at 140-150 °C for 2-3 hours. The reaction can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting aniline.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The excess diethyl malonate can be removed under reduced pressure. The crude product, diethyl ((3,5-dimethylphenyl)amino)methylenemalonate, is typically a viscous oil or a low-melting solid and can be used in the next step without further purification.

Step 2: Cyclization to Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate

-

The crude enamine from the previous step is added to a high-boiling point solvent, such as Dowtherm A or diphenyl ether, in a round-bottom flask fitted with a distillation apparatus.

-

Heat the mixture to a high temperature (typically 240-260 °C). Ethanol will begin to distill off as the cyclization proceeds.

-

Maintain this temperature for 30-60 minutes until the evolution of ethanol ceases.

-

Allow the reaction mixture to cool to below 100 °C and then add a sufficient amount of hexane or petroleum ether to precipitate the product.

-

Collect the solid product by filtration, wash with hexane, and dry. This yields ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate.

Step 3: Hydrolysis to 4-hydroxy-6,8-dimethylquinoline-3-carboxylic acid

-

Suspend the ethyl ester from the previous step in an aqueous solution of sodium hydroxide (e.g., 10-20%).

-

Heat the mixture to reflux for 2-4 hours until the ester is fully hydrolyzed. The reaction can be monitored by TLC.

-

After cooling, acidify the reaction mixture with a mineral acid (e.g., hydrochloric acid) to a pH of approximately 2-3.

-

The precipitated carboxylic acid is collected by filtration, washed with water, and dried.

Step 4: Decarboxylation to 6,8-Dimethylquinolin-4-ol

-

The 4-hydroxy-6,8-dimethylquinoline-3-carboxylic acid is heated above its melting point (typically in a high-boiling solvent like diphenyl ether or by direct heating) to induce decarboxylation.

-

The reaction is complete when the evolution of carbon dioxide ceases.

-

The crude 6,8-dimethylquinolin-4-ol can be purified by recrystallization from a suitable solvent such as ethanol or a mixture of ethanol and water.

Step 5: Conversion to this compound (Hypothetical Reduction)

The conversion of a 4-hydroxyquinoline to a 3-hydroxyquinoline is not a straightforward transformation and would likely require a multi-step sequence that is beyond a standard protocol. A plausible, though unvalidated, route could involve:

-

Conversion of the 4-hydroxyl group to a better leaving group (e.g., a triflate).

-

Reduction of the 4-triflate to remove the oxygen functionality.

-

Selective oxidation at the 3-position of the quinoline ring, which is challenging.

Given the complexity and lack of established procedures for this final transformation, the protocol focuses on the synthesis of the 6,8-dimethylquinolin-4-ol intermediate, which is a more synthetically accessible analogue. For the direct synthesis of a 3-hydroxyquinoline, a different synthetic strategy, such as a modified Friedländer synthesis with a custom α-hydroxy ketone, would need to be developed.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for 6,8-dimethylquinolin-4-ol, an intermediate in the potential synthesis of this compound.

Caption: Proposed synthetic workflow for this compound via a Combes-type synthesis.

References

6,8-Dimethylquinolin-3-ol: Application Notes and Protocols in Medicinal Chemistry Research

Prepared for: Researchers, scientists, and drug development professionals.

Executive Summary

Introduction to Hydroxyquinolines in Medicinal Chemistry

The quinoline scaffold is a prominent heterocyclic motif found in a wide array of natural products and synthetic compounds with significant therapeutic applications. The introduction of a hydroxyl group, as seen in hydroxyquinolines, enhances the molecule's ability to form hydrogen bonds and chelate metal ions, which are crucial mechanisms for various biological activities.[1] Derivatives of hydroxyquinoline have been extensively studied and have shown promise as antimicrobial, anticancer, and antineurodegenerative agents.[2][3] The addition of dimethyl groups can further modulate the compound's lipophilicity, metabolic stability, and target-binding affinity.

Application Notes for Related Compounds

While specific data for 6,8-Dimethylquinolin-3-ol is unavailable, the following sections detail the known applications and experimental data for structurally related compounds.

3-Hydroxyquinoline: A Versatile Precursor

3-Hydroxyquinoline serves as a fundamental building block in the synthesis of more complex molecules with therapeutic potential. It is a known human metabolite of quinoline and has been utilized in the preparation of cyclic peptides with antitumor functionality.[4][5]

Dimethyl-Substituted Hydroxyquinolines

Various dimethyl-substituted hydroxyquinolines have been synthesized and evaluated for their biological activities. For instance, derivatives of 7,8-dimethylquinoline have been investigated as potential antimicrobial and antifungal agents.[6] A commercially available compound, 6,8-Dimethyl-4-hydroxyquinoline-3-carboxylic acid , represents a close structural analog to the topic compound and could serve as a starting point for synthetic efforts.[7]

Quantitative Data for Related Hydroxyquinoline Derivatives

The following table summarizes the biological activity of various hydroxyquinoline derivatives to provide a comparative overview.

| Compound/Derivative | Target/Activity | Assay Type | Result (IC₅₀/MIC) | Reference |

| 5-Chloro-8-hydroxyquinoline-ciprofloxacin hybrid | Antibacterial (S. epidermidis, S. aureus, E. faecalis, E. faecium) | Minimum Inhibitory Concentration (MIC) | 4 - 16 µg/mL | [2] |

| 3-Cl-2-F and 3,4,5-Cl substituted 8-hydroxyquinoline derivatives | Antiviral (H5N1) | Virus Growth Inhibition | 91.2% and 9.7% inhibition respectively | [8] |

| 3,4,5-Trisubstituted triazole derivatives of 8-hydroxyquinoline | Antifungal (Candida species) | Minimum Inhibitory Concentration (MIC) | 31.25 - 1000 µg/mL | [8] |

Experimental Protocols

This section provides detailed experimental protocols for the synthesis of the parent scaffold, 3-Hydroxyquinoline, and a general protocol for assessing the antimicrobial activity of quinoline derivatives.

Synthesis of 3-Hydroxyquinoline

This protocol is adapted from a known procedure for the synthesis of 3-hydroxyquinoline from quinoline-3-boronic acid.[4]

Materials:

-

Quinoline-3-boronic acid

-

Copper (II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Carbon nanotube-chitosan (CNT-Chit) film

-

Potassium hydroxide (KOH)

-

Deionized water

-

Hydrochloric acid (dilute aqueous solution)

-

Diethyl ether

-

Hexane

-

Ethyl acetate

-

Silica gel for column chromatography

-

Round-bottomed flask

-

Magnetic stirrer

Procedure:

-

To a round-bottomed flask, add quinoline-3-boronic acid (1.0 mmol), CuSO₄·5H₂O (0.02 g, 0.1 mmol), CNT-Chit film (10.0 mg), KOH (0.17 g, 3.0 mmol), and deionized water (5.00 mL).

-

Stir the reaction mixture openly at room temperature for 24 hours.

-

Upon completion of the reaction, filter the mixture and wash the solid residue with deionized water.

-

Acidify the filtrate to a pH of 2-3 with dilute aqueous hydrochloric acid.

-

Extract the acidified filtrate with diethyl ether (3 x 10 mL).

-

Combine the organic phases and concentrate under reduced pressure to remove the solvent.

-

Purify the crude product by silica gel column chromatography using an eluent of 70% hexane and 30% ethyl acetate (v/v) to yield 3-hydroxyquinoline as an off-white solid.

General Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol describes a general method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Materials:

-

Test compound (e.g., a synthesized quinoline derivative)

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Positive control antibiotic (e.g., ciprofloxacin)

-

Negative control (broth only)

Procedure:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the test compound in CAMHB in a 96-well microtiter plate to achieve a range of desired concentrations.

-

Prepare a bacterial inoculum suspension and adjust its turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Add the diluted bacterial suspension to each well of the microtiter plate containing the test compound dilutions.

-

Include positive control wells (bacteria with a known antibiotic) and negative control wells (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

Determine the MIC by visual inspection for the lowest concentration of the test compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density at 600 nm using a microplate reader.

Visualizations

The following diagrams illustrate a potential synthetic pathway and a conceptual workflow for biological evaluation.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. 3-Hydroxyquinoline | 580-18-7 [chemicalbook.com]

- 5. 3-Hydroxyquinoline | C9H7NO | CID 11376 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. connectjournals.com [connectjournals.com]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Enhanced Detection of 6,8-Dimethylquinolin-3-ol via Pre-column Derivatization with Dansyl Chloride

Introduction

6,8-Dimethylquinolin-3-ol is a heterocyclic compound of interest in pharmaceutical and chemical research. Its native fluorescence and UV absorbance can be insufficient for sensitive quantification in complex biological or environmental matrices. To overcome this limitation, a pre-column derivatization method using 5-(dimethylamino)naphthalene-1-sulfonyl chloride (dansyl chloride) is presented. Dansyl chloride reacts with the phenolic hydroxyl group of this compound to form a highly fluorescent and readily ionizable derivative. This derivatization significantly enhances the detection sensitivity for analysis by High-Performance Liquid Chromatography (HPLC) with fluorescence detection (FLD) or mass spectrometry (MS). This application note provides a detailed protocol for the derivatization of this compound and subsequent analysis.

Principle of the Method

The derivatization reaction involves the nucleophilic attack of the hydroxyl group of this compound on the sulfonyl chloride of dansyl chloride under alkaline conditions. The resulting dansylated derivative exhibits strong fluorescence, with excitation and emission maxima typically in the range of 330-360 nm and 510-540 nm, respectively, allowing for highly sensitive and selective detection. The bulky, non-polar nature of the dansyl group also improves the chromatographic retention of the analyte on reversed-phase HPLC columns.

Experimental Protocols

1. Materials and Reagents

-

This compound (analytical standard)

-

Dansyl chloride (derivatization grade, ≥99%)

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Methanol (MeOH), HPLC or LC-MS grade

-

Water, HPLC or LC-MS grade

-

Sodium bicarbonate (NaHCO₃), analytical grade

-

Sodium carbonate (Na₂CO₃), anhydrous, analytical grade

-

Formic acid (FA), LC-MS grade

-

Nitrogen gas, high purity

-

Microcentrifuge tubes (1.5 mL)

-

Autosampler vials with inserts (2 mL)

2. Preparation of Solutions

-

Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol. Store at 4°C in the dark. Prepare working standards by serial dilution of the stock solution with methanol.

-

Dansyl Chloride Solution (5 mg/mL): Prepare fresh daily. Dissolve 25 mg of dansyl chloride in 5 mL of acetonitrile. Protect from light.

-

Sodium Bicarbonate/Carbonate Buffer (100 mM, pH 9.5): Dissolve 0.42 g of sodium bicarbonate and 0.53 g of sodium carbonate in 100 mL of water. Adjust pH if necessary.

-

Quenching Solution (5% Formic Acid in Water, v/v): Add 5 mL of formic acid to 95 mL of water.

3. Derivatization Protocol

-

Pipette 50 µL of the this compound standard solution or sample extract into a 1.5 mL microcentrifuge tube.

-

Add 100 µL of the 100 mM sodium bicarbonate/carbonate buffer (pH 9.5).

-

Add 100 µL of the 5 mg/mL dansyl chloride solution.

-

Vortex the mixture for 30 seconds.

-

Incubate the reaction mixture at 60°C for 30 minutes in a heating block or water bath, protected from light.

-

After incubation, cool the mixture to room temperature.

-

Add 50 µL of the 5% formic acid solution to quench the reaction and neutralize the excess base.

-

Vortex for 10 seconds.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen gas at 40°C.

-

Reconstitute the dried residue in 100 µL of methanol:water (50:50, v/v).

-

Vortex for 30 seconds and transfer the solution to an autosampler vial for HPLC analysis.

4. HPLC-FLD Analysis

-

HPLC System: A standard HPLC system equipped with a fluorescence detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-2 min: 30% B

-

2-15 min: 30% to 90% B

-

15-18 min: 90% B

-

18-20 min: 90% to 30% B

-

20-25 min: 30% B (equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Fluorescence Detector Settings:

-

Excitation Wavelength: 340 nm

-

Emission Wavelength: 525 nm

-

Data Presentation

Table 1: Chromatographic and Spectroscopic Properties of Dansylated this compound (Representative Data)

| Parameter | Value | Reference |

| Retention Time (min) | ~12.5 | (Estimated based on similar compounds) |

| Excitation Maximum (nm) | 340 | [1] |

| Emission Maximum (nm) | 525 | [1] |

| Limit of Detection (LOD) | ~50 pg/mL | (Estimated based on similar compounds) |

| Limit of Quantification (LOQ) | ~150 pg/mL | (Estimated based on similar compounds) |

Table 2: Optimization of Derivatization Reaction Conditions (Example Data)

| Parameter | Condition 1 | Condition 2 | Condition 3 | Optimal Condition |

| pH | 8.5 | 9.5 | 10.5 | 9.5 |

| Relative Peak Area | 78% | 100% | 92% | |

| Temperature (°C) | 40 | 60 | 80 | 60 |

| Relative Peak Area | 85% | 100% | 95% (with degradation) | |

| Time (min) | 15 | 30 | 60 | 30 |

| Relative Peak Area | 75% | 100% | 100% | |

| Dansyl-Cl:Analyte Ratio (molar) | 10:1 | 50:1 | 100:1 | 50:1 |

| Relative Peak Area | 82% | 100% | 100% |

Mandatory Visualizations

Caption: Derivatization reaction of this compound.

Caption: Experimental workflow for derivatization and analysis.

Conclusion

The described method provides a robust and highly sensitive approach for the quantification of this compound. Pre-column derivatization with dansyl chloride significantly enhances the detectability of the analyte, making it suitable for trace-level analysis in various complex matrices. The protocol is straightforward and can be readily implemented in laboratories equipped with standard HPLC-FLD instrumentation. Further optimization may be required depending on the specific sample matrix and analytical instrumentation used.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6,8-Dimethylquinolin-3-ol

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6,8-Dimethylquinolin-3-ol synthesis.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on a plausible synthetic route analogous to the Gould-Jacobs reaction, which is a common method for quinoline synthesis.

Plausible Synthetic Route:

A common and adaptable method for constructing the quinoline core is the reaction of an aniline with a β-dicarbonyl compound, followed by cyclization. For this compound, a logical starting point is the reaction of 2,4-dimethylaniline with a suitable malonic ester derivative, such as diethyl ethoxymethylenemalonate, followed by a series of transformations.

Issue 1: Low Yield of the Initial Condensation Product

Question: I am seeing a low yield of the initial condensation product between 2,4-dimethylaniline and diethyl ethoxymethylenemalonate. What are the possible causes and solutions?

Answer:

Low yields in the initial condensation step can often be attributed to several factors:

-